5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methylsulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O4S/c1-25(2)18-22-16(23-19(24-18)26-9-5-4-6-10-26)12-21-31(28,29)13-7-8-15(30-3)14(11-13)17(20)27/h7-8,11,21H,4-6,9-10,12H2,1-3H3,(H2,20,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXQNPHLZUKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide typically involves a series of multi-step organic reactions.
Step 1: : Formation of the triazine core, generally starting from cyanuric chloride.
Step 2: : Introduction of the dimethylamino group using dimethylamine under controlled temperature and pressure conditions.
Step 3: : Attachment of the piperidine ring via nucleophilic substitution.
Step 4: : Linking the triazine core to the methoxybenzamide through a sulfamoyl linker, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and mild base (e.g., triethylamine).
Industrial Production Methods
In industrial settings, the synthesis might employ high-throughput techniques and optimizations such as flow chemistry to improve yield and reduce reaction times. Continuous flow reactors enable precise control over reaction conditions, making the process more scalable and efficient.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : Though not highly prone to oxidation or reduction, under harsh conditions, the functional groups (like dimethylamino) may be subject to such transformations.
Substitution: : The compound can undergo nucleophilic substitutions, particularly on the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in anhydrous solvents.
Oxidation: : Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products depend on the specific reaction type:
Nucleophilic Substitution: : Substituted triazine derivatives.
Oxidation: : N-oxides or sulfoxides.
Reduction: : Amines or deoxygenated compounds.
Scientific Research Applications
Chemistry
Catalysis: : Its complex structure can act as a ligand in transition metal catalysis.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Antimicrobial Agents: : Investigated for potential antimicrobial activity.
Cancer Research: : Explored for use in targeting specific cancer cell pathways.
Industry
Material Science: : Utilized in creating high-performance materials due to its structural properties.
Mechanism of Action
This compound's mechanism involves interactions with specific molecular targets such as enzymes or receptors. For example:
Binding: : The triazine ring can interact with nucleotide-binding sites.
Pathways: : In medicinal contexts, it might inhibit certain enzymatic pathways critical for disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares structural homology with sulfonamide-triazine hybrids synthesized by Desai et al. (2016), such as 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides . Key differences include:
- Triazine Substituents: The target compound has a dimethylamino group at position 4, whereas Desai’s compounds feature arylamino groups. Piperidinyl at position 6 is common in both.
- Sulfonamide/Sulfamoyl Linkage : Desai’s derivatives utilize a sulfonamide bridge, while this compound employs a sulfamoyl group, which may alter hydrogen-bonding capacity and target affinity.
- Aromatic Moieties : The 2-methoxybenzamide group in the target compound contrasts with pyrimidinyl-linked benzenesulfonamides in Desai’s work.
Table 1: Structural Comparison
| Feature | Target Compound | Desai et al. (2016) Derivatives |
|---|---|---|
| Triazine Position 4 | Dimethylamino | Arylamino |
| Triazine Position 6 | Piperidin-1-yl | Piperidin-1-yl |
| Linker | Sulfamoyl | Sulfonamide |
| Aromatic Group | 2-Methoxybenzamide | Pyrimidinyl-benzenesulfonamide |
Table 2: Hypothesized Activity Profile
| Property | Target Compound | Desai et al. (2016) Derivatives |
|---|---|---|
| Antimicrobial Activity | Likely moderate (structural inference) | Confirmed (MIC 12.5–50 µg/mL) |
| Solubility | Higher (polar dimethylamino group) | Moderate (lipophilic arylamino groups) |
| Enzyme Target | Carbonic anhydrase/DHFR (hypothesized) | Dihydropteroate synthase (confirmed) |
Biological Activity
5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications, particularly in cancer treatment.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include:
- Formation of the triazine core : This is achieved through cyclocondensation reactions.
- Introduction of the sulfamoyl group : This modification enhances the compound's solubility and biological activity.
- Finalization with methoxybenzamide : This step is crucial for achieving the desired pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LOX IMVI (melanoma) | 36.95 | Induction of apoptosis |
| RXF 393 (renal) | 12.62 | Cell cycle arrest |
| HCT-116 (colon) | 86.27 | Inhibition of proliferation |
These findings indicate that the compound exhibits significant cytotoxicity against melanoma and renal cancer cells, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of cell proliferation : The compound disrupts the normal cell cycle, leading to increased apoptosis in cancer cells.
- Targeting specific signaling pathways : Preliminary data suggest that it may interfere with pathways involved in tumor growth and metastasis.
Case Studies
Several case studies have investigated the biological activity of related compounds within the same class as this compound. For example:
- A study on triazine derivatives indicated that modifications at the piperidine moiety significantly enhanced anticancer activity against breast cancer cell lines.
- Another case study demonstrated that compounds with similar structural features exhibited neuroprotective effects in models of neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide, and how can reaction conditions (e.g., temperature, catalysts) be systematically optimized?
- Methodological Answer : The synthesis of triazine-sulfonamide derivatives typically involves sequential functionalization of the triazine core. For example, sulfamoyl group introduction often requires coupling sulfonyl chlorides with amines under basic conditions (e.g., NaH or K₂CO₃ in DMSO/ethanol) . Temperature control (e.g., 0–60°C) is critical to prevent intermediate decomposition. A split-plot experimental design (as in agricultural chemistry studies) could be adapted to test variables like catalyst type, solvent polarity, and reaction time systematically .
Q. How can researchers validate the structural integrity of this compound using advanced spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions on the triazine and benzamide moieties. For example, the piperidin-1-yl group in similar compounds shows characteristic ¹H NMR signals at δ 1.5–2.5 ppm (piperidine protons) and 3.5–4.0 ppm (N-CH₂) . High-resolution mass spectrometry (HRMS) and LCMS (e.g., purity >98% @ 215/254 nm) are essential for verifying molecular weight and purity .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different in vitro assays?
- Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell line variability, solvent effects). Standardize protocols using controls like DMSO concentration (<0.1%) and replicate experiments across multiple cell lines. Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) . For example, in dopamine receptor studies, functionalized benzamides showed selectivity dependent on substituent electronic effects, necessitating SAR analysis .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets like the adenosine A₂A receptor, leveraging crystal structures from the PDB. Focus on key residues (e.g., His250, Glu169) for hydrogen bonding with the sulfamoyl group. MD simulations (AMBER/NAMD) can assess stability of the ligand-receptor complex over 100-ns trajectories .
Q. What are the environmental fate and degradation pathways of this compound, and how can its persistence be evaluated?
- Methodological Answer : Apply OECD guidelines for abiotic degradation (hydrolysis, photolysis) under varying pH and UV conditions. Use LC-MS/MS to identify transformation products (e.g., demethylated or hydroxylated derivatives). For biotic studies, employ soil microcosms or activated sludge systems to track mineralization rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
